molecular formula C16H14N2O2S B2782937 N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide CAS No. 946262-35-7

N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2782937
CAS No.: 946262-35-7
M. Wt: 298.36
InChI Key: BXQZCSFUZRPKIP-UHFFFAOYSA-N
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Description

N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide is a synthetic chemical compound of significant interest in medicinal chemistry and biochemical research. This molecule incorporates two privileged pharmacophores: a 5-phenylisoxazole scaffold and a thiophene-acetamide moiety. The isoxazole ring system is a well-documented heterocycle known to confer a wide range of biological activities, serving as a key structural component in various therapeutic agents . Its derivatives have demonstrated potent effects including anticancer, anti-inflammatory, antimicrobial, and antidepressant activities in scientific studies, making it a versatile template for drug discovery . The acetamide functional group is a common feature in many bioactive molecules and often contributes to binding affinity and metabolic stability . The primary research value of this compound lies in its potential as a building block for developing novel bioactive molecules . Researchers can utilize it to explore structure-activity relationships (SAR), particularly around the isoxazole and thiophene rings. Substitutions on these rings can significantly modulate the compound's biological profile, lipophilicity, and electronic properties, enabling the optimization of potency and selectivity for specific biological targets . While a specific mechanism of action is not yet defined for this exact molecule, analogous compounds with similar structures have been reported to act as enzyme inhibitors, receptor modulators, and antimicrobial agents, suggesting a broad scope of potential research applications . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16(10-14-7-4-8-21-14)17-11-13-9-15(20-18-13)12-5-2-1-3-6-12/h1-9H,10-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQZCSFUZRPKIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide, with the CAS number 946262-35-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the implications of its use in various therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S and a molecular weight of 298.36 g/mol. It features a phenylisoxazole moiety linked to a thiophene group through an acetamide functional group, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₄N₂O₂S
Molecular Weight298.36 g/mol
CAS Number946262-35-7
Purity≥95%

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Phenylisoxazole Core : This is achieved through cyclization reactions involving phenylhydrazine derivatives and α,β-unsaturated carbonyl compounds.
  • Attachment of the Thiophenyl Group : This step generally involves nucleophilic substitution reactions.
  • Formation of the Acetamide Linkage : The final step is amidation, where the phenylisoxazole derivative reacts with an acyl chloride or anhydride.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives can induce apoptosis in tumor cells, suggesting a potential mechanism for anticancer action. The compound's ability to direct tumor cells towards apoptotic pathways has been observed in various cell lines, including A549 (lung cancer) and C6 (glioma) cells .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Preliminary studies indicate moderate activity against several pathogenic bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent .

Case Studies

  • Cell Viability Assays : In vitro studies using MTT assays have demonstrated that certain derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells .
  • Molecular Docking Studies : Computational analyses have shown favorable binding interactions with key targets involved in cancer progression, suggesting that the compound could inhibit specific enzymes critical for tumor growth .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has demonstrated that compounds with isoxazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of N-((5-phenylisoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study reported that modifications in the isoxazole structure can enhance the antimicrobial activity, suggesting a structure-activity relationship (SAR) that can be exploited for drug development .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vivo studies indicated that it could inhibit the production of pro-inflammatory cytokines, thus presenting potential therapeutic benefits for conditions like arthritis and other inflammatory disorders. The mechanism involves modulation of signaling pathways associated with inflammation .

3. Anticancer Activity

This compound has shown promise in cancer research. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, with notable activity against breast and colon cancer cells. The compound appears to induce apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer agent .

Material Science Applications

1. Organic Electronics

The unique electronic properties of compounds containing thiophene and isoxazole units make them suitable for applications in organic electronics. Studies have explored their use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices has resulted in enhanced charge transport properties, leading to improved device performance .

2. Sensors

The sensitivity of isoxazole derivatives to environmental changes has led to their application in sensor technology. The compound can be used as a sensing material for detecting volatile organic compounds (VOCs) due to its selective interaction with specific analytes, providing a basis for the development of advanced sensing devices .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Demonstrated effectiveness against Staphylococcus aureus and E. coli, with SAR indicating potential for drug development.
Anti-inflammatory In vivo studies showed inhibition of pro-inflammatory cytokines, suggesting therapeutic benefits for inflammatory diseases.
Anticancer Activity Induced apoptosis in breast and colon cancer cell lines; potential as an anticancer agent through mitochondrial pathway activation.
Organic Electronics Enhanced charge transport properties when incorporated into polymer matrices for OLEDs and OPVs, leading to improved device performance.
Sensors Developed as a sensing material for VOC detection; selective interaction with specific analytes enhances sensor performance.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

N-(Benzo[d]thiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide (Compound 11, )
  • Structure : Replaces the 5-phenylisoxazole with a benzothiazole ring.
  • Synthesis: Prepared via condensation of 2-(thiophen-2-yl)acetyl chloride with aminomethylbenzothiazole under reflux .
  • Thiazole rings (in benzothiazole) are more electron-deficient than isoxazoles, which could influence redox properties or metabolic stability.
Quinazolinone-Thioacetamide Derivatives ()
  • Example : 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5).
  • Structure: Features a quinazolinone core with a sulfonamide substituent and thioacetamide linkage.
  • Key Differences: The sulfonamide group (present in compounds) increases hydrophilicity, contrasting with the lipophilic phenylisoxazole in the target compound. Melting points for quinazolinone derivatives range from 251.5°C to 315.5°C, suggesting higher thermal stability compared to typical acetamides .
Isoxazole-Containing Indolinone Derivatives ()
  • Example : (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide.
  • Structure: Shares the isoxazolylmethyl group but incorporates an indolinone core and pyridinyl substituent.
  • The indolinone moiety introduces conjugation, which may influence UV-Vis absorption properties .

Physicochemical Properties

Table 1: Melting Points and Yields of Selected Analogues
Compound Core Structure Melting Point (°C) Yield (%) Source
Target Compound Phenylisoxazole + Thiophene Not reported Not reported -
N-(Benzothiazol-2-ylmethyl)-2-(thiophen-2-yl)acetamide Benzothiazole + Thiophene Not reported Not reported
Quinazolinone-Thioacetamide (Compound 5, ) Quinazolinone + Sulfonamide 269.0 87
2-Thioxoacetamide (Compound 9, ) Thiazolidinone + Chlorobenzylidene 186–187 90
  • Insights: Phenyl and halogen substituents (e.g., 4-chlorophenyl in ) generally increase melting points due to enhanced intermolecular forces. The target’s phenylisoxazole may similarly elevate its melting point compared to non-aromatic analogs. Thiophene’s electron-rich nature could lower melting points relative to sulfonamide-containing compounds .

Spectroscopic Characterization

  • 1H-NMR :
    • Thiophene protons typically resonate at δ 6.8–7.5 ppm (e.g., compound 11 in ).
    • Isoxazole protons (e.g., 3-methylisoxazole in ) appear near δ 6.5–7.0 ppm, while the phenyl group shows aromatic peaks at δ 7.2–7.8 ppm .
  • MS : Molecular ion peaks for acetamide derivatives (e.g., [M+H]+) are expected in the range of 350–450 m/z, depending on substituents .

Q & A

Q. Basic

  • NMR spectroscopy : 1H/13C NMR to confirm regiochemistry of the isoxazole and thiophene substituents .
  • Mass spectrometry (HRMS) : For molecular weight validation and detection of synthetic byproducts .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

How can reaction conditions be optimized to improve yield during the synthesis of derivatives?

Q. Advanced

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates in coupling reactions .
  • Catalyst screening : Pd/C or CuI for Ullmann-type couplings to attach aryl groups to the thiophene ring .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) for cycloadditions .

What experimental strategies are used to elucidate the mechanism of action in cellular models?

Q. Advanced

  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment in cancer cell lines .
  • Protein pull-down assays : Biotinylated analogs of the compound isolate binding partners for target identification .
  • CRISPR-Cas9 knockout : Validate target relevance by knocking out putative receptors/enzymes and assessing resistance .

How should contradictory data on biological activity between studies be resolved?

Q. Advanced

  • Dose-response reevaluation : Test activity across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Assay standardization : Compare protocols (e.g., ATP levels in viability assays) to rule out methodological variability .
  • Structural verification : Confirm batch-to-batch consistency via XRD or FTIR to exclude impurities as confounding factors .

What computational approaches support structure-activity relationship (SAR) studies for this compound?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses against homology models of targets (e.g., kinases) .
  • QSAR modeling : Use Gaussian or COSMO-RS to correlate electronic properties (e.g., logP, HOMO/LUMO) with antimicrobial activity .
  • MD simulations : GROMACS for stability analysis of ligand-target complexes over 100-ns trajectories .

What methods are employed to assess physicochemical stability and solubility for formulation studies?

Q. Basic

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13) to identify degradation pathways .
  • Solubility profiling : Shake-flask method in buffers (pH 1.2–7.4) and surfactants (e.g., Tween 80) .
  • DSC/TGA : Thermal stability analysis to guide storage conditions .

How can enantiomeric impurities be resolved if chiral centers are introduced during synthesis?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases .
  • Kinetic resolution : Lipase-catalyzed acetylation of racemic intermediates .
  • Circular dichroism (CD) : Confirm enantiopurity and assign absolute configuration .

What in silico tools predict ADMET properties to prioritize derivatives for in vivo testing?

Q. Advanced

  • ADMET Predictor® : Estimate permeability (Caco-2), CYP inhibition, and hERG cardiotoxicity risks .
  • SwissADME : Rule-of-five compliance (MW <500, logP <5) and bioavailability radar .
  • ProTox-II : Predict acute toxicity (LD50) and organ-specific liabilities .

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